molecular formula C6H10N2O5S B1318981 2,4-Diaminophenol Sulfate CAS No. 74283-34-4

2,4-Diaminophenol Sulfate

Cat. No.: B1318981
CAS No.: 74283-34-4
M. Wt: 222.22 g/mol
InChI Key: JKMWKYDJCPSJSI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions:

2,4-Diaminophenol Sulfate can be synthesized through the reduction of p-nitrophenol. The process involves the hydrogenation of p-nitrophenol to produce 2,4-diaminophenol, which is then reacted with sulfuric acid to form this compound .

Industrial Production Methods:

In industrial settings, the hydrogenation reaction is typically carried out using a hydrogenation catalyst under controlled temperature and pressure conditions. The resulting 2,4-diaminophenol is then treated with sulfuric acid to obtain the sulfate salt .

Chemical Reactions Analysis

Types of Reactions:

2,4-Diaminophenol Sulfate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinone derivatives.

    Reduction: It can be reduced to form aminophenol derivatives.

    Substitution: It can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Hydrogen gas in the presence of a catalyst is commonly used for reduction reactions.

    Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides are used for substitution reactions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Aminophenol derivatives.

    Substitution: Various substituted phenol derivatives.

Scientific Research Applications

2,4-Diaminophenol Sulfate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Diaminophenol Sulfate involves its interaction with various molecular targets and pathways. In hair dye formulations, it acts as a precursor that undergoes oxidation to form colored compounds. The oxidation process is typically catalyzed by hydrogen peroxide, leading to the formation of colored quinone derivatives that impart color to the hair .

Comparison with Similar Compounds

Uniqueness:

2,4-Diaminophenol Sulfate is unique due to its specific chemical structure, which allows it to undergo a variety of chemical reactions, making it versatile for use in different applications. Its solubility properties and reactivity with sulfuric acid also distinguish it from other similar compounds .

Properties

IUPAC Name

2,4-diaminophenol;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O.H2O4S/c7-4-1-2-6(9)5(8)3-4;1-5(2,3)4/h1-3,9H,7-8H2;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKMWKYDJCPSJSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)N)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50591610
Record name Sulfuric acid--2,4-diaminophenol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74283-34-4
Record name Phenol, 2,4-diamino-, sulfate (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74283-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfuric acid--2,4-diaminophenol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Diaminophenol Sulfate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What analytical method was used to determine the concentration of 2,4-Diaminophenol Sulfate in hair dyes?

A1: The researchers used a technique called Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) to determine the concentration of this compound in hair dye samples. [] This method is highly sensitive and allows for the simultaneous measurement of multiple components within a complex mixture like hair dye.

Q2: How effective was the UPLC-MS/MS method in quantifying this compound in hair dye samples?

A2: The study demonstrated that the UPLC-MS/MS method was quite effective for analyzing this compound in hair dyes. The method showed good linearity (R² > 0.99) and achieved a limit of detection (LOD) within the range of 0.26-4.6 mg/kg for the six analyzed components, including this compound. [] Additionally, the average recoveries for the analyzed compounds, including this compound, ranged from 83.0% to 92.2% with acceptable relative standard deviations (RSDs), indicating good accuracy and precision of the method. []

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